molecular formula C22H28BrN5 B4036218 3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide

3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide

Cat. No.: B4036218
M. Wt: 442.4 g/mol
InChI Key: CBRSORODTGCEHA-UHFFFAOYSA-N
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Description

3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly due to its unique structural features that allow it to interact with various biological targets.

Scientific Research Applications

3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzimidazole derivatives have antimicrobial activity, while some piperazine derivatives have been used as antipsychotic drugs .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, based on its structural components. For example, new benzimidazole and piperazine derivatives are being investigated for their potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The resulting product is then purified and characterized using techniques like IR, NMR, and mass spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and purification techniques ensures that the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide apart from similar compounds is its unique structural configuration, which allows for specific interactions with a broader range of biological targets

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5.BrH/c1-2-6-19(7-3-1)18-25-12-10-24(11-13-25)14-15-26-16-17-27-21-9-5-4-8-20(21)23-22(26)27;/h1-9H,10-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRSORODTGCEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2CCN3C2=NC4=CC=CC=C43)CC5=CC=CC=C5.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Reactant of Route 2
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3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Reactant of Route 3
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3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Reactant of Route 4
3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Reactant of Route 5
3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Reactant of Route 6
Reactant of Route 6
3-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide

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